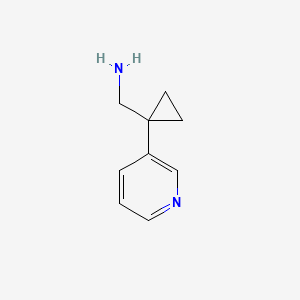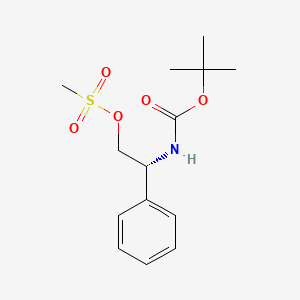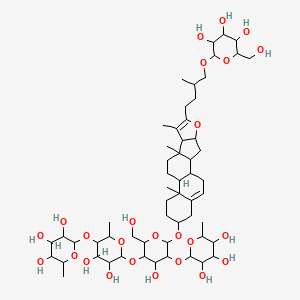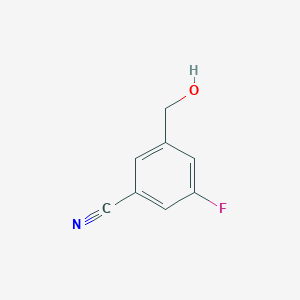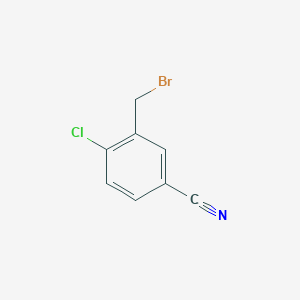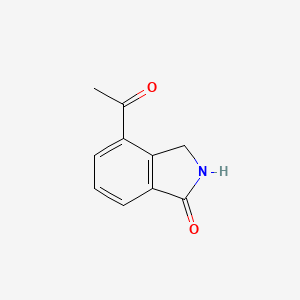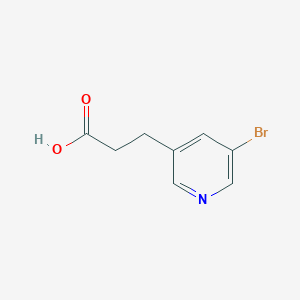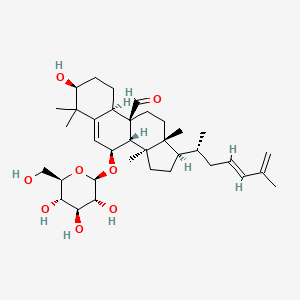
Kuguaglycoside C
描述
Momordica charantia. This compound is part of the cucurbitane triterpenoid glycosides family, which are known for their diverse biological activities. Kuguaglycoside C is characterized by its unique structure, which includes a cucurbitane skeleton with various functional groups attached .
作用机制
Target of Action
Kuguaglycoside C is a triterpene glycoside that can be isolated from the leaves of Momordica charantia . The primary target of this compound is the apoptosis-inducing factor (AIF), a protein involved in programmed cell death .
Mode of Action
This compound interacts with AIF, leading to its increased expression and cleavage . This interaction induces caspase-independent DNA cleavage and cell death of neuroblastoma cells . The compound establishes several hydrogen bonds within the isomaltase enzymatic pocket and interacts with sixteen amino acid residues .
Pharmacokinetics
The compound is known to be soluble in methanol, ethyl acetate, and butanol , which may influence its bioavailability.
Result of Action
The result of this compound’s action is the induction of cell death in neuroblastoma cells . This is achieved through the activation of DNases and the modulation of various protein levels . The compound also induces nuclear shrinkage at high concentrations .
Action Environment
The compound’s solubility in various solvents suggests that its action may be influenced by the cellular and extracellular environment .
生化分析
Biochemical Properties
Kuguaglycoside C has been found to interact with several biomolecules. It established several hydrogen bonds within the isomaltase enzymatic pocket and interacted with sixteen amino acid residues .
Cellular Effects
This compound has significant cytotoxicity against human neuroblastoma IMR-32 cells . It induces nuclear shrinkage at high concentrations .
Molecular Mechanism
This compound induces caspase-independent cell death . It significantly decreases the expression of survivin and cleaves poly (ADP-ribose) polymerase (PARP) . It also significantly increases the expression and cleavage of apoptosis-inducing factor (AIF) .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown significant cytotoxicity against the IMR-32 cells after 48 hours of treatment .
准备方法
Synthetic Routes and Reaction Conditions: Kuguaglycoside C can be isolated from the leaves of Momordica charantia through a series of extraction and purification steps. The process typically involves:
Extraction: The leaves are dried and powdered, followed by extraction using solvents such as methanol or ethyl acetate.
Purification: The crude extract is subjected to chromatographic techniques, such as column chromatography, to isolate this compound.
Characterization: The isolated compound is characterized using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure.
Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the extraction and purification methods used in laboratory settings can be scaled up with appropriate modifications to meet industrial demands. This may involve optimizing solvent use, improving chromatographic techniques, and ensuring consistent quality control.
化学反应分析
Types of Reactions: Kuguaglycoside C undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to convert double bonds into single bonds, altering its structure and biological activity.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.
Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of double bonds can result in saturated derivatives.
科学研究应用
Chemistry: It serves as a model compound for studying the reactivity and transformations of triterpene glycosides.
Biology: The compound exhibits significant biological activities, including anti-inflammatory and antidiabetic properties.
Medicine: Kuguaglycoside C has demonstrated potential anticancer effects, particularly against neuroblastoma cells.
相似化合物的比较
Kuguaglycoside C is part of a family of cucurbitane triterpenoid glycosides, which includes several similar compounds:
Kuguaglycoside A: Differentiated by its methoxy group at the 7β position.
Kuguaglycoside B: Contains a methoxy group at the 25 position.
Kuguaglycoside D: Features additional hydroxyl groups at the 19 and 23 positions.
Kuguaglycoside E: Has a glucopyranosyloxy group at the 23 position and additional hydroxyl groups.
Uniqueness: this compound is unique due to its specific functional groups and the positions of these groups on the cucurbitane skeleton. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.
属性
IUPAC Name |
(3S,7S,8S,9R,10R,13R,14S,17R)-3-hydroxy-4,4,13,14-tetramethyl-17-[(2R,4E)-6-methylhepta-4,6-dien-2-yl]-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H56O8/c1-20(2)9-8-10-21(3)22-13-14-35(7)31-25(43-32-30(42)29(41)28(40)26(18-37)44-32)17-24-23(11-12-27(39)33(24,4)5)36(31,19-38)16-15-34(22,35)6/h8-9,17,19,21-23,25-32,37,39-42H,1,10-16,18H2,2-7H3/b9-8+/t21-,22-,23-,25+,26-,27+,28-,29+,30-,31+,32-,34-,35+,36-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBHCPPEZFBPJG-ZBAJYRRDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=CC(=C)C)C1CCC2(C1(CCC3(C2C(C=C4C3CCC(C4(C)C)O)OC5C(C(C(C(O5)CO)O)O)O)C=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C/C=C/C(=C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@@]3([C@H]2[C@H](C=C4[C@H]3CC[C@@H](C4(C)C)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H56O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


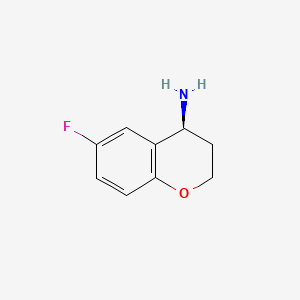
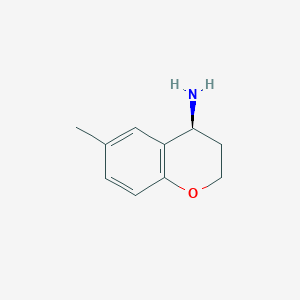
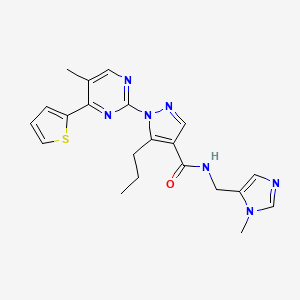
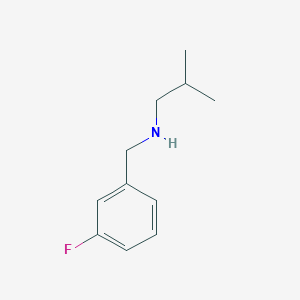
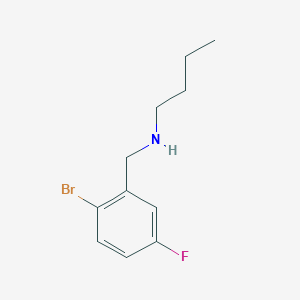
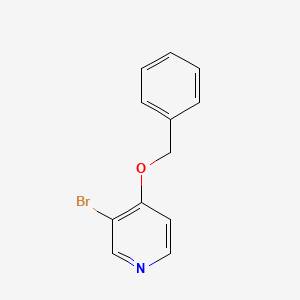
![8-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B3026581.png)
